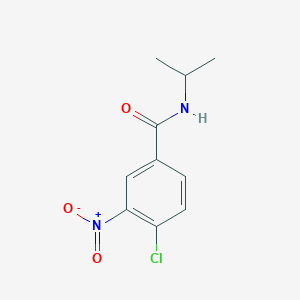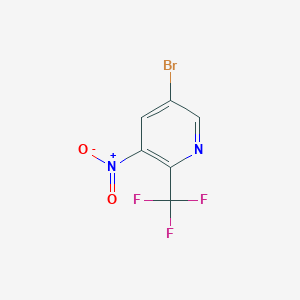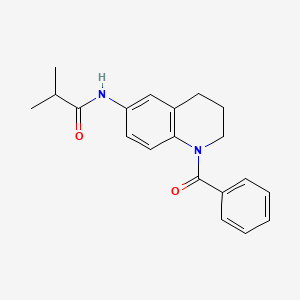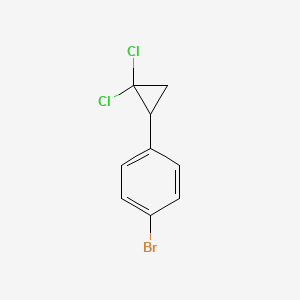
1-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea is a complex organic compound often used in medicinal chemistry for drug development due to its unique structure and functional properties. Its multi-substituted triazine core and phenylurea group endow it with significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis typically involves:
Formation of the Triazine Core: Starting from cyanuric chloride and reacting with dimethylamine and morpholine under controlled conditions.
Coupling with Phenylurea: The triazine intermediate is then reacted with 3-(4-methoxy-2-methylphenyl)urea in the presence of a base.
Industrial Production Methods: On an industrial scale, high-purity reagents and optimized reaction conditions are crucial. Reactor types may vary, but commonly used reactors include batch and continuous stirred-tank reactors to ensure consistent yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidative cleavage at the morpholino group or the methoxyphenyl ring under strong oxidative conditions.
Reduction: Reduction reactions may target the triazine ring or the phenylurea moiety under specific conditions.
Substitution: The dimethylamino group in the triazine can be replaced via nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Strong oxidizers like potassium permanganate.
Reduction: Catalytic hydrogenation or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.
Major Products Formed:
Oxidation: Corresponding aldehydes or acids.
Reduction: Amines or simplified urea derivatives.
Substitution: Various substituted triazines or phenylureas.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry, forming complexes with metals that have unique catalytic properties.
Biology: Acts as an inhibitor for certain enzymes, making it valuable for biochemical pathway studies.
Medicine: Potential use in anti-cancer drugs due to its ability to disrupt specific cellular pathways in malignant cells.
Industry: Useful in creating advanced materials with desired mechanical and thermal properties for various industrial applications.
Mechanism of Action
The compound’s mechanism of action involves binding to specific molecular targets, often enzymes or receptors, and altering their activity. The triazine ring can form stable interactions with enzyme active sites, while the phenylurea group may engage in hydrogen bonding and hydrophobic interactions. These combined effects modulate biological pathways critical for its activity.
Comparison with Similar Compounds
Compared to other triazine-based compounds, this compound’s unique dimethylamino, morpholino, and methoxyphenyl groups contribute to its distinct biological activities and chemical reactivity. Similar compounds include:
1,3,5-Triazine derivatives: : Often simpler, lacking the combination of functional groups that confer the specific properties of our compound.
Phenylureas: : Typically have different substituents, affecting their solubility and biological activity.
Uniqueness: This compound's combination of a triazine core with a morpholino and dimethylamino group alongside the phenylurea makes it stand out in terms of both its synthetic accessibility and diverse applications.
Properties
IUPAC Name |
1-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-3-(4-methoxy-2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7O3/c1-13-11-14(28-4)5-6-15(13)21-19(27)20-12-16-22-17(25(2)3)24-18(23-16)26-7-9-29-10-8-26/h5-6,11H,7-10,12H2,1-4H3,(H2,20,21,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXRBZSEYYEMRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6-morpholinopyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2736812.png)

![N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2736814.png)
![4-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2736816.png)

![1-[(morpholin-4-yl)methyl]-3H-benzo[f]chromen-3-one](/img/structure/B2736820.png)
![Methyl 2-[cyclopropyl-[4-(prop-2-enoylamino)benzoyl]amino]acetate](/img/structure/B2736823.png)

![2-(4-chlorophenoxy)-2-methyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]propanamide](/img/structure/B2736827.png)
![8-Oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylic acid](/img/structure/B2736828.png)

![4-{[(1H-1,2,4-triazol-1-yl)methyl]amino}benzoic acid](/img/structure/B2736831.png)
![6-[(2,4-dichlorophenyl)methyl]-3-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2736832.png)
![4-[5-(5-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-yl]thiomorpholine](/img/structure/B2736835.png)
